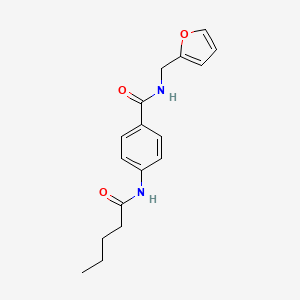![molecular formula C25H22N2O7 B4777632 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4777632.png)
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate
Descripción general
Descripción
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate, also known as NPPB, is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to block chloride channels, which has led to its use in a variety of studies related to cell physiology, ion transport, and other areas of research.
Mecanismo De Acción
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate blocks chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, which disrupts the normal function of the channel and can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The effects of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate on cells and tissues can vary depending on the specific experimental conditions and the type of cells or tissues being studied. Some of the physiological effects that have been observed in studies using 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate include alterations in cell volume, changes in membrane potential, and disruptions in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate in scientific research is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate is that it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are many potential future directions for research involving 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate. One area of interest is the development of new drugs that target chloride channels, which could have therapeutic applications in a variety of diseases. Another area of interest is the study of the physiological effects of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate in different cell types and tissues, which could lead to a better understanding of the role of chloride channels in normal physiology and disease. Additionally, further research is needed to fully understand the limitations and potential applications of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate in scientific research.
Aplicaciones Científicas De Investigación
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate has been used in a variety of scientific research applications, including studies related to cell physiology, ion transport, and other areas of research. One area of research where 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate has been particularly useful is in the study of chloride channels. Chloride channels play an important role in many physiological processes, including the regulation of cell volume, the control of electrical excitability, and the modulation of synaptic transmission.
Propiedades
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 4-(3-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7/c1-17-3-2-4-19(15-17)26-24(29)13-14-25(30)33-16-23(28)18-5-9-21(10-6-18)34-22-11-7-20(8-12-22)27(31)32/h2-12,15H,13-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRXQSTUGLZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4777549.png)
![N-cyclopentyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777552.png)
![methyl {5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4777567.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4777571.png)
![5-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-cyclohexyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4777592.png)
![methyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4777597.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4777604.png)


![2-phenyl-2-(phenylthio)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4777624.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-methyl-3-furamide](/img/structure/B4777626.png)
![N-[(allylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4777638.png)
![5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4777641.png)
![4-chloro-3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-1H-pyrazole](/img/structure/B4777654.png)